molecular formula C8H9ClN2O3 B14873546 Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate

Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate

Cat. No.: B14873546
M. Wt: 216.62 g/mol
InChI Key: KBPBCBOSBYVVAA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloro-2-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: The major product is 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor function. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

Uniqueness

Methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H9ClN2O3/c1-4-10-5(8(12)14-3)6(13-2)7(9)11-4/h1-3H3

InChI Key

KBPBCBOSBYVVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)OC)C(=O)OC

Origin of Product

United States

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